1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid 1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid 1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid is a natural product found in Tetrastigma hemsleyanum and Xanthium with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765010
InChI: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)
SMILES: C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol

1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC13765010

Molecular Formula: C16H18O9

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid -

Specification

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
IUPAC Name 1-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)
Standard InChI Key GWTUHAXUUFROTF-UHFFFAOYSA-N
SMILES C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

Introduction

Structural Characteristics and Identification

Molecular Architecture

The compound belongs to the caffeoylquinic acid (CQA) family, distinguished by the esterification of caffeic acid at the 1-position of the quinic acid core. Its IUPAC name reflects this substitution pattern: a cyclohexane ring with hydroxyl groups at positions 3, 4, and 5, a carboxylic acid at position 1, and a 3-(3,4-dihydroxyphenyl)propenoyloxy group at position 1 . The molecular formula is C16H18O9\text{C}_{16}\text{H}_{18}\text{O}_{9}, with a molar mass of 354.31 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Molecular FormulaC16H18O9\text{C}_{16}\text{H}_{18}\text{O}_{9}
Molecular Weight354.31 g/mol
CAS Registry Number327-97-9
Canonical SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Stereochemical Considerations

The spatial arrangement of hydroxyl and caffeoyl groups critically influences bioactivity. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the 1-CQA isomer adopts a distinct chair conformation compared to 3-CQA (neochlorogenic acid) and 5-CQA (chlorogenic acid) . The (1R,3R,4S,5R) configuration predominates in natural isolates, though synthetic routes may yield racemic mixtures .

Biosynthesis and Synthetic Approaches

Natural Biosynthesis

In plants, 1-CQA forms via the shikimate pathway, where phenylalanine ammonia-lyase (PAL) catalyzes caffeic acid production, which subsequently esterifies with quinic acid through hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase . This pathway is upregulated under stress conditions, such as pathogen attack or UV exposure .

Laboratory Synthesis

Synthetic strategies emphasize regioselective esterification:

  • Protecting Group Strategies: Temporary protection of quinic acid hydroxyl groups (e.g., acetylation) enables selective caffeoylation at the 1-position .

  • Enzymatic Catalysis: Lipases from Aspergillus niger achieve 80% yield under mild conditions (pH 6.0, 40°C) .

  • Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes with 65% efficiency, minimizing side-product formation .

Biological Activities and Mechanisms

Antioxidant Capacity

1-CQA scavenges reactive oxygen species (ROS) via its catechol moiety, exhibiting an IC₅₀ of 12.3 μM against DPPH radicals . In murine models, it reduces lipid peroxidation by 47% in hepatic tissue, comparable to ascorbic acid .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, lowering TNF-α and IL-6 levels by 62% and 58%, respectively, in LPS-stimulated macrophages . Molecular docking studies reveal strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) to the p65 subunit .

Metabolic Regulation

In diabetic rats, 1-CQA (50 mg/kg/day) reduces fasting blood glucose by 34% through AMPK-mediated GLUT4 translocation . It also inhibits α-glucosidase (Ki=8.7μMK_i = 8.7 \, \mu\text{M}), outperforming acarbose in postprandial glucose control .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • UHPLC-DAD-ESI-MS/MS: Achieves baseline separation of 1-CQA from isomers using a C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient . Limit of detection: 0.5 ng/mL .

  • HPLC-UV: Quantifies 1-CQA in Lonicera japonica extracts at 327 nm, with retention time 9.2 min .

Spectroscopic Characterization

  • NMR: Key signals include δ 7.52 (H-7, d, J=15.9 Hz), δ 6.95 (H-2', d, J=8.1 Hz), and δ 5.32 (H-1, m) .

  • HRMS: [M-H]⁻ ion at m/z 353.0878 (calc. 353.0874) .

Comparison with Other Chlorogenic Acid Isomers

Table 2: Isomer-Specific Properties

IsomerSubstitution PositionAntioxidant Activity (ORAC, μmol TE/g)Bioavailability (%)
1-CQA13,45012.8
3-CQA33,1208.9
5-CQA54,21015.3
Data compiled from

1-CQA demonstrates intermediate antioxidant capacity but superior stability in alkaline conditions compared to 5-CQA . Its lower oral bioavailability stems from rapid methylation by catechol-O-methyltransferase (COMT) in enterocytes .

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